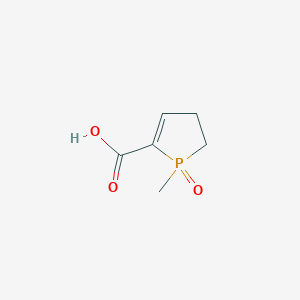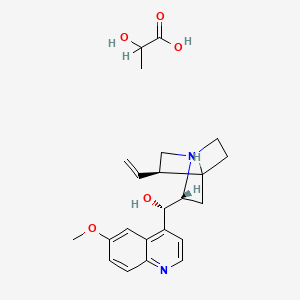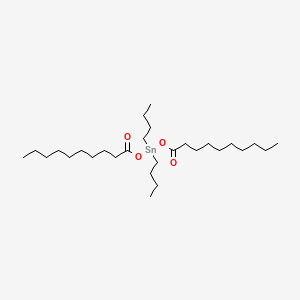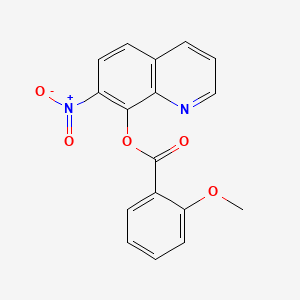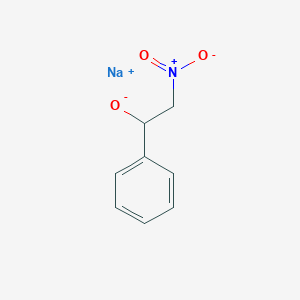
Triethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It is a derivative of benzene, where three ethyl groups are symmetrically attached to the benzene ring. This compound is known for its colorless liquid form and is practically insoluble in water but soluble in organic solvents like ethanol and diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, benzene reacts with ethyl bromide in the presence of a catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a controlled temperature to ensure the proper formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the alkylation of benzene with ethylene. This method utilizes zeolite catalysts to facilitate the reaction, making it more efficient and environmentally friendly compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: Triethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Produces triethylbenzoic acid.
Reduction: Yields ethylbenzene and other simpler hydrocarbons.
Substitution: Results in halogenated this compound derivatives.
Scientific Research Applications
Triethylbenzene has several applications in scientific research:
Chemistry: Used as a supramolecular template to organize molecular-recognition elements.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Utilized in the production of various chemical intermediates and as a solvent in organic synthesis.
Mechanism of Action
The mechanism of action of triethylbenzene involves its interaction with molecular targets through various pathways. For instance, in atmospheric reactions, it undergoes oxidation initiated by hydroxyl radicals, leading to the formation of bicyclic peroxy radicals. These intermediates play a crucial role in the degradation of this compound and the formation of secondary organic aerosols .
Comparison with Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): Similar in structure but with methyl groups instead of ethyl groups.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer with different positions of methyl groups.
1,3,5-Triisopropylbenzene: Larger alkyl groups compared to triethylbenzene.
Uniqueness: this compound is unique due to its symmetrical structure and the presence of ethyl groups, which provide distinct chemical properties and reactivity compared to its methyl and isopropyl counterparts. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
25340-18-5 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,3-triethylbenzene |
InChI |
InChI=1S/C12H18/c1-4-10-8-7-9-11(5-2)12(10)6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
VIDOPANCAUPXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)CC |
boiling_point |
421 °F at 760 mmHg (USCG, 1999) |
density |
0.861 at 68 °F (USCG, 1999) - Less dense than water; will float Vapor density (Air= 1): 5.6 /1,3,5-Triethylbenzene/ |
flash_point |
181 °F (USCG, 1999) |
physical_description |
Triethylbenzene is a colorless liquid with a weak chemical odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999) |
solubility |
INSOL IN WATER; SOL IN ALC, ETHER |
vapor_pressure |
1.55 mmHg (USCG, 1999) 61.0-69.9 mmHg @ 20 °C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)

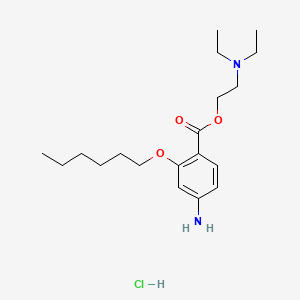
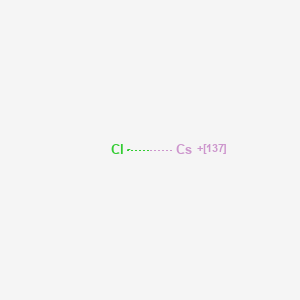
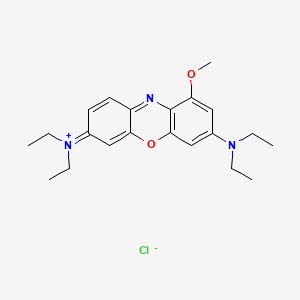
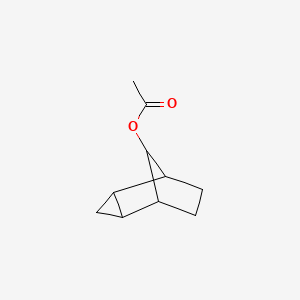
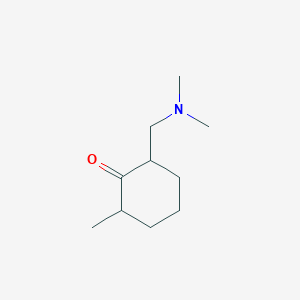
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
